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Compound of Interest

Compound Name: Etrasimod

Cat. No.: B607385

Technical Support Center: Preclinical Cardiotoxicity
of Etrasimod

This document provides guidance for researchers, scientists, and drug development
professionals on addressing the potential cardiotoxicity of Etrasimod in preclinical safety
studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Etrasimod-related cardiovascular effects?

Al: Etrasimod is a selective sphingosine 1-phosphate (S1P) receptor modulator, targeting S1P
subtypes 1, 4, and 5.[1] The primary cardiovascular effects are linked to its agonist activity at
the S1P1 receptor, which is expressed on cardiac atrial myocytes.[2][3] Activation of S1P1 on
these cells leads to the activation of G protein-coupled inwardly rectifying potassium (GIRK)
channels.[4] This increases potassium efflux, causing hyperpolarization of the cell membrane,
which results in a transient decrease in heart rate (bradycardia) and can slow atrioventricular
(AV) conduction.[4]

Q2: What are the most common cardiovascular findings in preclinical and clinical studies of
Etrasimod?

A2: The most common findings are transient, mild, and asymptomatic reductions in heart rate
(sinus bradycardia) and occasional, low-grade atrioventricular (AV) block, typically observed on
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the first day of dosing. In some studies, a slight transient increase in blood pressure has also
been noted at high doses. Importantly, these effects are generally considered non-serious and
resolve with continued administration.

Q3: Does Etrasimod prolong the QT interval or carry a risk of Torsades de Pointes (TdP)?

A3: No. A thorough QT/QTc study in healthy adults demonstrated that Etrasimod is not
associated with clinically relevant QT/QTc interval prolongation. The predicted change from
baseline QTcF values remained well below the 10-millisecond regulatory threshold of concern
across the range of tested plasma concentrations.

Q4: How does Etrasimod's cardiac safety profile compare to other S1P modulators?

A4: Etrasimod's selectivity for S1P1, S1P4, and S1P5, with no activity at S1P2 and S1P3, may
contribute to its safety profile. Modulation of the S1P3 receptor has been associated with more
pronounced cardiovascular effects. Furthermore, studies suggest Etrasimod is less potent in
activating G protein signaling downstream of the S1P1 receptor compared to other modulators,
which corresponds to a diminished activation of cardiac GIRK channels. This unique
pharmacological profile may explain the mild and transient nature of its cardiac effects.

Q5: What is the no-observed-adverse-effect level (NOAEL) for cardiovascular effects in
preclinical models?

A5: In a cardiovascular telemetry study in conscious dogs, the NOAEL was determined to be
40 mg/kg. At this dose, no adverse effects on heart rate, pulse pressure, body temperature, or
any ECG parameters were observed. Transient increases in blood pressure were noted at this
high dose but were not considered adverse in the context of the study.

Troubleshooting Guides

Issue 1: Observing significant bradycardia in an animal model after the first dose.
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Potential Cause Troubleshooting Steps & Rationale

This is a known class effect of S1P receptor

modulators due to S1P1 activation on atrial
Expected On-Target Pharmacology myocytes. The effect is typically most

pronounced after the first dose and attenuates

with subsequent dosing.

1. Confirm Transient Nature: Continue
monitoring via telemetry. The heart rate should
gradually return toward baseline over the
subsequent hours and with continued daily

dosing.

2. Assess Hemodynamics: Check for concurrent
changes in blood pressure. A compensatory
increase or no significant change in blood
pressure suggests the bradycardia is well-

tolerated.

3. ECG Analysis: Carefully analyze ECG
recordings for signs of high-grade AV block
(e.g., Mobitz type Il) or severe sinus arrest.
First-degree AV block or sinus bradycardia are

anticipated.

4. Dose Justification: Ensure the dose used is
relevant to the planned clinical exposure.
Exaggerated pharmacology is expected at

supratherapeutic doses.

Issue 2: Inconsistent results in in vitro cardiomyocyte beating assays (e.g., using hiPSC-CMs).
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Potential Cause Troubleshooting Steps & Rationale

The maturity and health of induced pluripotent
Cell Culture Variability stem cell-derived cardiomyocytes (hiPSC-CMs)

can significantly impact results.

1. Quality Control: Ensure consistent cell quality,
including morphology, spontaneous beating, and
expression of key cardiac markers before

initiating experiments.

2. Stable Baseline: Allow cells to stabilize in the
assay plate (e.g., on a multi-electrode array)
and establish a consistent baseline beating rate
for at least 30 minutes before adding the

compound.

) N Poor solubility or inaccurate concentrations can
Compound Concentration/Solubility ]
lead to variable effects.

1. Verify Solubility: Confirm the solubility of
Etrasimod in the assay medium. Use a suitable
vehicle (e.g., DMSO) at a low, consistent final

concentration (e.g., <0.1%).

2. Fresh Dilutions: Prepare fresh serial dilutions
of the compound for each experiment to avoid

degradation.

The chosen measurement technique may lack
Assay Endpoint Sensitivity the sensitivity to detect subtle chronotropic

effects.

1. High-Content Analysis: Use methods that can
precisely measure beat rate and inter-beat
intervals, such as multi-electrode arrays (MEAS)

or impedance-based systems.

2. Positive Control: Include a positive control
with a known chronotropic effect (e.g.,

isoproterenol) to validate assay sensitivity.
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Quantitative Data Summary

Table 1. Etrasimod Receptor Selectivity and Potency

Potency (EC50 Selectivity vs.

Receptor Species Assay Type 11C50) e
S1P1 Human B-arrestin 6.1 nM (EC50) -

S1P1 Human Antagonist 1.88 nM (IC50) -

S1P4 Human Partial Agonist 147 nM (EC50) 24-fold
S1P5 Human Partial Agonist 24.4 nM (EC50) 4-fold
S1P2 Human - No activity >1000-fold
S1P3 Human - No activity >1000-fold

Table 2: Summary of Preclinical and Clinical Cardiovascular Findings
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Model /
Parameter Study Type . Key Findings Reference
Population
Transient
increases:
) Conscious Dogs Systolic (11.7%),
Blood Pressure In vivo Telemetry , _
(40 mg/kg) Diastolic
(14.2%), Mean
(12.4%)

Heart Rate &

In vivo Telemetry
ECG

Conscious Dogs

(up to 40 mg/kg)

No effects on
heart rate or
ECG
parameters.
NOAEL =40
mg/kg.

Thorough QT
Study

Heart Rate

Healthy Adults
(2-4 mg)

Max placebo-
corrected
change: -15.1
bpm (Day 1),
attenuating to
-6.0 bpm (Day
14).

Thorough QT
Study

PR Interval

Healthy Adults
(2-4 mg)

Small, clinically
non-significant
max change:
+6.6

milliseconds.

Thorough QT

QTc Interval
Study

Healthy Adults
(2-4 mg)

No clinically
relevant effect;
upper bound of
90% CI <10 ms.

) Placebo-
Bradycardia )
Controlled Trials

Ulcerative Colitis

Patients

Incidence Rate
(per 100 PY):
Etrasimod 3.85

vs. Placebo 0.
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Placebo- Ulcerative Colitis

AV Block ) )
Controlled Trials Patients

Incidence Rate
(per 100 PY):
Etrasimod 1.40

vs. Placebo 0.

Placebo- Ulcerative Colitis

Hypertension ] ]
Controlled Trials Patients

Incidence Rate
(per 100 PY):
Etrasimod 5.31
vs. Placebo 3.40
(numerically
higher).

Visualizations and Workflows
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Etrasimod Signaling in Cardiomyocytes
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Caption: Etrasimod's S1P1 receptor signaling pathway in cardiomyocytes.
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Preclinical Cardiovascular Safety Workflow for S1P Modulators

Step 1: In Vitro Screening
- S1P Receptor Selectivity Panel
- hERG Assay
- hiPSC-Cardiomyocyte Assay (MEA)

Inform Dose Selection

Step 2: Rodent Studies
- Dose-Range Finding
- General Toxicology

Confirm Safety Margin

Step 3: Non-Rodent Telemetry
(e.g., Conscious Dog/Monkey)
- Continuous ECG, BP, HR monitoring
- Single & Repeat Dose

Characterize Human-Relevant Effects

Step 4: Clinical Evaluation
- First-in-Human Monitoring
- Thorough QT (TQT) Study

Integrated Risk Assessment

Click to download full resolution via product page

Caption: Workflow for preclinical cardiovascular safety assessment.
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Troubleshooting Unexpected In Vivo Cardiac Signal

Unexpected Signal Observed
(e.g., Arrhythmia, BP change)

Is it an expected
on-target effect?

Yes: Characterize dose-response
and time course. Assess
hemodynamic tolerance.

No: Investigate further

Is there a PK correlation?
(Cmax-driven?)

Yes No
Yes: Correlate PK/PD.
Consider formulation or No: Consider other causes
dosing regimen change.
Is it species-specific?
Yes No

Yes: Evaluate relevance using No: Assume human relevance

and define safety margin.

human in vitro models
(e.g., hiPSC-CMs).

Click to download full resolution via product page

Caption: Logic diagram for troubleshooting unexpected cardiac signals.
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Experimental Protocols

1.

Protocol Outline: Conscious Non-Rodent Telemetry Study

Objective: To assess the cardiovascular effects (ECG, heart rate, blood pressure) of
Etrasimod following single or repeated oral doses in a conscious, freely moving non-rodent
model (e.g., Beagle dog).

Model: Purpose-bred male and female Beagle dogs, surgically implanted with a telemetry
transmitter for continuous data acquisition.

Study Design:

Acclimation: Animals are acclimated to study conditions and handling procedures.

Baseline Recording: Collect at least 24 hours of baseline cardiovascular data prior to
dosing to establish diurnal rhythms.

Dosing: Administer Etrasimod or vehicle via oral gavage. A typical design includes a
vehicle control group and at least three dose levels of Etrasimod, escalating to a high
dose expected to provide a significant multiple of the anticipated clinical exposure.

Data Collection: Continuously record data from at least 1 hour pre-dose to 24 hours post-
dose. Key parameters include:

» ECG: Lead Il for analysis of P-QRS-T intervals (PR, QRS, QT), heart rate, and
morphology.

» Hemodynamics: Systolic, diastolic, and mean arterial pressure.
Data Analysis:

» Calculate change-from-baseline values for each parameter, corrected for time-matched
vehicle control data.

» Analyze QT interval for heart rate dependency and apply a correction formula (e.g., Van
de Water's or individual-animal correction).
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» Correlate hemodynamic and ECG changes with toxicokinetic (TK) data collected from
satellite animals or the same subjects.

Key Considerations: The study should be sensitive enough to detect small changes and is
critical for an integrated nonclinical QT assessment under ICH E14/S7B guidelines.

. Protocol Outline: In Vitro Cardiomyocyte Beating Assay (MEA)

Objective: To evaluate the direct effects of Etrasimod on the electrophysiology and beating
rate of human cardiomyocytes in vitro.

Model: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) cultured
as a spontaneously beating syncytium on a multi-electrode array (MEA) plate.

Study Design:

o Cell Plating & Maturation: Plate hiPSC-CMs on MEA plates and allow them to mature for a
specified period until a stable, synchronous beating pattern is observed.

o Baseline Recording: Record baseline field potential data from each well for an adequate
period (e.g., 15-30 minutes) to establish a stable beating rate and field potential duration
(FPD).

o Compound Addition: Add Etrasimod at multiple concentrations (typically a 5- to 7-point
concentration-response curve) to the wells. Include a vehicle control and a positive control
(e.g., a known chronotrope).

o Data Acquisition: Record data continuously or at specified time points (e.g., 30 min, 1 hr, 2
hr, and potentially longer for chronic effects) after compound addition.

o Data Analysis:

» Beating Rate: Calculate the change in beats per minute (BPM) relative to the baseline
for each well.

» Field Potential Duration (FPD): Measure the duration of the field potential, which is
analogous to the QT interval. Correct FPD for beat rate using a formula like Fridericia's
(FPDc).
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» Arrhythmia Detection: Analyze recordings for arrhythmic events, such as early
afterdepolarizations (EADSs) or beating irregularities.

o Key Considerations: This assay is highly valuable for determining if a cardiac effect observed
in vivo is due to a direct action on cardiomyocytes and for assessing species-specific
differences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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